molecular formula C10H6BrN3 B11863093 3-Amino-7-bromoquinoline-2-carbonitrile

3-Amino-7-bromoquinoline-2-carbonitrile

Cat. No.: B11863093
M. Wt: 248.08 g/mol
InChI Key: LHKOWSUAWRNTMQ-UHFFFAOYSA-N
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Description

3-Amino-7-bromoquinoline-2-carbonitrile is a heterocyclic compound featuring a quinoline backbone substituted with an amino group at position 3, a bromine atom at position 7, and a cyano group at position 2. This arrangement confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing cyano group and the electron-donating amino group, creating a polarized scaffold for further functionalization .

Properties

Molecular Formula

C10H6BrN3

Molecular Weight

248.08 g/mol

IUPAC Name

3-amino-7-bromoquinoline-2-carbonitrile

InChI

InChI=1S/C10H6BrN3/c11-7-2-1-6-3-8(13)10(5-12)14-9(6)4-7/h1-4H,13H2

InChI Key

LHKOWSUAWRNTMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)N)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-bromoquinoline-2-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 3-aminoquinoline followed by the introduction of a cyano group at the 2-position. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) and cyanating agents such as copper(I) cyanide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the amino or bromo groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives with new functional groups

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-7-bromoquinoline-2-carbonitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 3-Amino-7-bromoquinoline-2-carbonitrile is explored for its potential therapeutic applications. It serves as a scaffold for designing new drugs aimed at treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Amino-7-bromoquinoline-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference CAS/ID
3-Amino-7-bromoquinoline-2-carbonitrile 3-NH₂, 7-Br, 2-CN C₁₀H₆BrN₃ 248.08 High polarity; drug intermediate Not explicitly listed
3-Amino-7-bromoisoquinoline-4-carbonitrile 3-NH₂, 7-Br, 4-CN (isoquinoline) C₁₀H₆BrN₃ 248.08 Isoquinoline core; altered π-conjugation 1382847-98-4
7-Bromoquinoline-3-carbonitrile 7-Br, 3-CN C₁₀H₅BrN₂ 233.06 Lacks amino group; lower solubility 1314687-82-5
6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile Multiple substituents (Cl, ethoxy, pyridylmethoxy) C₂₄H₂₁ClN₆O₂ 484.92 Enhanced bioactivity (e.g., kinase inhibition) 364793-57-7
3-Amino-2-benzyl-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile 3-NH₂, 7-NO₂, 4-CN, 2-benzyl C₁₇H₁₂N₄O₃ 320.30 Nitro group increases reactivity; potential antimicrobial use 2015 ChemBK data

Functional Group Impact

  • Amino Group (NH₂): The presence of an amino group at position 3 in 3-Amino-7-bromoquinoline-2-carbonitrile enhances hydrogen-bonding capacity, improving interactions with biological targets like enzymes or receptors. This contrasts with analogs like 7-Bromoquinoline-3-carbonitrile, which lacks this group and shows reduced binding affinity in pharmacological assays .
  • Bromine vs. Chlorine: Bromine’s larger atomic radius and lower electronegativity compared to chlorine (e.g., in 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile) result in distinct steric and electronic effects. Bromine’s lipophilicity may enhance membrane permeability in drug design .
  • Cyano Group Position: Moving the cyano group from position 2 (target compound) to position 3 (e.g., 7-Bromoquinoline-3-carbonitrile) alters the electron density distribution, affecting regioselectivity in cross-coupling reactions .

Biological Activity

3-Amino-7-bromoquinoline-2-carbonitrile is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Quinoline Derivatives

Quinoline compounds are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The presence of functional groups such as amino and bromo in 3-Amino-7-bromoquinoline-2-carbonitrile enhances its reactivity and potential therapeutic applications.

Biological Activities

1. Antimicrobial Activity:
Quinoline derivatives, including 3-Amino-7-bromoquinoline-2-carbonitrile, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains by targeting essential enzymes involved in cell wall synthesis and metabolic pathways.

2. Antiviral Activity:
Research has shown that quinoline derivatives exhibit potent antiviral activities against several viruses. For instance, a study highlighted the effectiveness of similar compounds against enterovirus D68 (EV-D68), where modifications in the quinoline structure significantly enhanced antiviral potency .

3. Anticancer Properties:
The compound has been evaluated for its anticancer potential, particularly in inhibiting cancer cell proliferation. A notable study reported that quinoline derivatives could induce apoptosis in cancer cell lines by interfering with DNA replication and modulating signaling pathways associated with cell survival .

The biological activity of 3-Amino-7-bromoquinoline-2-carbonitrile is attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic processes, which is critical for its antimicrobial and anticancer effects.
  • DNA Interference: It disrupts DNA replication in cancer cells, leading to cell cycle arrest and apoptosis.
  • Cell Signaling Modulation: The compound alters cellular signaling pathways that regulate cell growth and survival .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of quinoline derivatives against EV-D68, 3-Amino-7-bromoquinoline-2-carbonitrile exhibited a significant reduction in viral cytopathic effects at concentrations below 200 µM. The selectivity index (SI) calculated from the effective concentration (EC50) and cytotoxic concentration (CC50) demonstrated promising antiviral activity compared to other derivatives .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of quinoline derivatives, including 3-Amino-7-bromoquinoline-2-carbonitrile. The compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of related quinoline derivatives:

Compound NameBiological ActivityIC50/EC50 Values
3-Amino-7-bromoquinoline-2-carbonitrile Antimicrobial, Antiviral, AnticancerIC50 < 20 µM (cancer cells)
6-Bromoquinoline-3-carbonitrile AntiviralEC50 = 15 µM
8-Hydroxyquinoline AntimicrobialIC50 = 10 µM

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